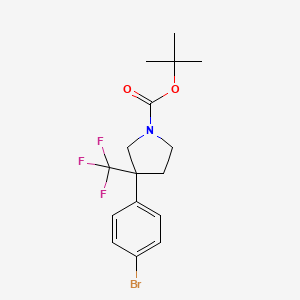
Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19BrF3NO2 and its molecular weight is 394.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and various substituents that potentially influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevance in medicinal chemistry.
- Molecular Formula : C15H20BrF3N2O2
- Molecular Weight : 326.23 g/mol
- Structural Features :
- Pyrrolidine ring
- Bromophenyl group
- Trifluoromethyl substituent
Biological Activity Overview
Research into the biological activity of this compound suggests promising pharmacological applications, particularly in the realms of neurology and cancer research. The compound's structure allows it to interact with various biological targets, influencing neurotransmitter pathways and potentially exhibiting anti-cancer properties.
The compound's mechanism of action primarily involves its interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. Additionally, its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with trifluoromethyl groups showed increased protection against cell death compared to their non-fluorinated counterparts. This suggests that this compound may possess similar protective qualities.
Case Study 2: Anticancer Activity
In vitro studies have evaluated the anticancer activity of various pyrrolidine derivatives against different cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in low micromolar ranges. While specific data for this compound is limited, its structural analogs have shown promise as potential anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate | C15H20BrN2O2 | Moderate neuroprotective effects | Intermediate in drug synthesis |
| Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate | C15H20F3N2O2 | Anticancer properties | Enhanced lipophilicity |
| Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate | C15H20ClN2O2 | Lower activity compared to brominated analogs | Less effective in neuroprotection |
Propiedades
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO2/c1-14(2,3)23-13(22)21-9-8-15(10-21,16(18,19)20)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQHAFLNVXIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














